7-Mercapto-4-methylcoumarin

Catalog No.
S616434
CAS No.
137215-27-1
M.F
C10H8O2S
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Mercapto-4-methylcoumarin

CAS Number

137215-27-1

Product Name

7-Mercapto-4-methylcoumarin

IUPAC Name

4-methyl-7-sulfanylchromen-2-one

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C10H8O2S/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3

InChI Key

BYDNGJQDDNBAHI-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)S

Synonyms

7-mercapto-4-methylcoumarin

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)S

The exact mass of the compound 7-Mercapto-4-methylcoumarin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Mercapto-4-methylcoumarin (7-MMC) is a highly specialized thiol-functionalized coumarin derivative utilized primarily as a building block for advanced fluorogenic substrates, electrophile sensors, and nanoparticle capping agents [1]. Unlike its more common oxygen- and nitrogen-based analogs, 7-MMC is characterized by a unique thiol-thione tautomerism that dictates its photophysical behavior, rendering the free compound weakly fluorescent while its alkylated derivatives exhibit strong emission[2]. This distinct property profile makes it a highly sought-after precursor for assay developers and materials scientists requiring precise control over fluorescence activation, biocatalytic compatibility, and surface binding kinetics in complex biological or industrial matrices[1].

Substituting 7-MMC with its common in-class analogs, 7-Hydroxy-4-methylcoumarin (4-MU) or 7-Amino-4-methylcoumarin (AMC), fundamentally reverses the optical logic of the resulting probes [1]. 4-MU and AMC are highly fluorescent in their free states but quenched when conjugated, making them standard 'turn-on' substrates upon enzymatic cleavage. In stark contrast, 7-MMC is non-fluorescent in its free thiol form due to non-radiative deactivation via an S1/S0 intersection, but becomes highly fluorescent when S-alkylated [2]. Consequently, 7-MMC cannot be substituted when an 'inverse fluorogenic' (turn-off) cleavage assay or a 'turn-on' electrophile trapping sensor is required [1]. Furthermore, 4-MU lacks the soft nucleophilicity necessary to form stable coordinate bonds with noble metals or quantum dots, rendering it useless for Surface-Enhanced Raman Scattering (SERS) nanoprobe functionalization [3].

Inverse Fluorogenic Modality for High-Background Assays

Standard coumarin substrates like 4-MU exhibit a fluorescence increase upon cleavage. However, 7-MMC conjugates demonstrate the exact opposite behavior. When incorporated into cephalosporin-based substrates for metallo-β-lactamases, the intact S-conjugate exhibits significant fluorescence. Upon enzymatic hydrolysis, the release of free 7-MMC results in a profound decrease in fluorescence due to the non-radiative deactivation of the free thiol [1]. This inverse fluorogenic property is critical for screening environments where high background autofluorescence generates false positives with standard turn-on probes[2].

Evidence DimensionFluorescence response upon enzymatic cleavage
Target Compound Data7-MMC conjugates: Fluorescence decreases (Turn-off signal) upon cleavage
Comparator Or Baseline4-MU / AMC conjugates: Fluorescence increases (Turn-on signal) upon cleavage
Quantified DifferenceComplete reversal of the photophysical cleavage response
ConditionsEnzymatic hydrolysis of cephalosporin-linked coumarin substrates in aqueous buffer

Enables procurement for specialized 'turn-off' high-throughput screening assays where standard 4-MU substrates fail due to background interference.

Turn-On Sensing of Lipid-Derived Electrophiles

Because the free thiol of 7-MMC is weakly fluorescent but its S-alkylated form is highly emissive, 7-MMC acts as a direct 'turn-on' sensor for α,β-unsaturated carbonyls. When exposed to electrophilic lipid oxidation products like trans-2-nonenal, 7-MMC undergoes rapid nucleophilic Michael addition, resulting in a sharp, quantifiable increase in fluorescence [1]. 4-MU, lacking this soft nucleophilic thiol, cannot trap these electrophiles efficiently under mild conditions, making 7-MMC the exclusive choice for this sensing architecture [1].

Evidence DimensionElectrophile trapping and fluorescence activation
Target Compound Data7-MMC: Rapid Michael addition yields strong fluorescence increase
Comparator Or Baseline4-MU: No efficient electrophile trapping; no turn-on response
Quantified DifferenceEnables direct turn-on quantification of reactive electrophiles
ConditionsDetection of trans-2-nonenal and lipid oxidation products in edible oil extractions

Provides analytical chemists with a direct, single-step precursor to quantify lipid peroxidation without complex derivatization.

Nanoparticle Surface Reporting and SERS Functionalization

The thiol group of 7-MMC allows it to form robust coordinate bonds with metal and semiconductor surfaces, a capability entirely absent in 4-MU. When applied to CdSe-ZnS quantum dots or gold nanoshells, 7-MMC acts as both a stabilizing capping agent and a direct reporter. The binding kinetics can be monitored in real-time via fluorescence spectroscopy, and on gold surfaces, it provides a strong, distinct Surface-Enhanced Raman Scattering (SERS) signal[1]. This dual-modality reporting is essential for engineering multiplexed diagnostic nanoprobes[2].

Evidence DimensionNanoparticle surface binding and reporting
Target Compound Data7-MMC: Forms stable self-assembled monolayers with strong SERS/fluorescence reporting
Comparator Or Baseline4-MU: Fails to form stable coordinate bonds with Au or CdSe surfaces
Quantified DifferenceEnables dual-mode SERS and fluorescence reporting on metallic substrates
ConditionsSurface functionalization of core-shell CdSe-ZnS quantum dots and gold nanoshells

Critical for materials scientists procuring multifunctional ligands for advanced bio-imaging nanoprobes.

One-Pot Biocatalytic Synthesis of S-Glycoside Probes

For the industrial synthesis of stable carbohydrate probes, 7-MMC serves as a highly efficient aromatic thiol acceptor for mutant thioglycoligase enzymes. Unlike traditional chemical synthesis which requires complex protection and deprotection steps, 7-MMC allows for the one-pot enzymatic grafting of diverse carbohydrate structures, yielding stable, non-cytotoxic S-glycosides in high yields [1]. The resulting S-glycosidic bond is highly resistant to standard wild-type glycosidases, providing superior in vivo stability compared to O-glycosides derived from 4-MU[1].

Evidence DimensionBiocatalytic probe stability and synthesis efficiency
Target Compound Data7-MMC: Enables one-pot thioglycoligase synthesis of highly stable S-glycosides
Comparator Or Baseline4-MU: Yields O-glycosides susceptible to rapid premature hydrolysis by native glycosidases
Quantified DifferenceEliminates protection/deprotection steps while vastly increasing probe half-life
ConditionsEnzymatic thioglycosylation using thioglycoligase mutants at 37 °C

Dramatically lowers the manufacturing cost and complexity for companies producing stable fluorescent biological probes.

Inverse Fluorogenic High-Throughput Screening

Because 7-MMC conjugates turn off their fluorescence upon cleavage, this compound is the optimal precursor for synthesizing substrates used in metallo-β-lactamase and neuraminidase assays where high background autofluorescence confounds standard turn-on probes [1].

Food Science Lipid Oxidation Sensors

Leveraging its turn-on fluorescence upon electrophile trapping, 7-MMC is directly procured to quantify α,β-unsaturated carbonyls and other lipid peroxidation products in edible oils and complex food matrices [2].

SERS and Quantum Dot Nanoprobe Functionalization

Due to its strong thiol-metal coordination, 7-MMC is utilized as a dual-modality capping agent and Raman reporter for gold nanoshells and CdSe quantum dots in advanced diagnostic imaging [3].

Green Biocatalytic Manufacturing of S-Glycosides

7-MMC is the preferred aromatic acceptor for thioglycoligase-mediated synthesis, allowing manufacturers to produce highly stable, non-cytotoxic S-glycoside biological probes in a single step without toxic metal catalysts [4].

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Mercapto-4-methylcoumarin

Dates

Last modified: 08-15-2023

Explore Compound Types